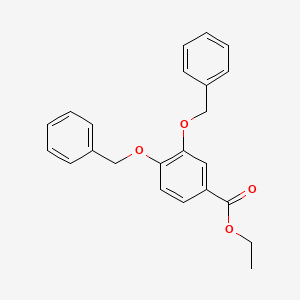

Ethyl 3,4-bis(benzyloxy)benzoate

Vue d'ensemble

Description

Ethyl 3,4-bis(benzyloxy)benzoate is an organic compound with the molecular formula C23H22O4 It is a derivative of benzoic acid and is characterized by the presence of two benzyloxy groups attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3,4-bis(benzyloxy)benzoate can be synthesized through the reaction of ethyl 3,4-dihydroxybenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetone at room temperature for several hours . The yield of this reaction is generally high, making it an efficient method for producing the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of ester synthesis and benzyloxy group introduction can be applied. Industrial production would likely involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Hydrolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes alkaline hydrolysis to yield 3,4-bis(benzyloxy)benzoic acid. This reaction is critical for further functionalization of the carboxyl group.

Reaction Conditions :

-

Reagents : Sodium hydroxide (5.3 g, 132 mmol), ethanol (200 mL), water (50 mL)

-

Temperature : 60°C

-

Duration : 2 hours

-

Workup : Neutralization with 10% HCl, followed by filtration and recrystallization .

Outcome :

-

Yield : 53 mmol (98% conversion from 55 mmol starting material)

-

Product : 3,4-Dibenzyloxybenzoic acid (18 g), confirmed by FT-IR and NMR .

Esterification with 2-(4-Hydroxyphenyl)ethanol

The carboxylic acid derivative reacts with alcohols to form new esters, enabling the synthesis of complex derivatives.

Reaction Conditions :

-

Reagents : 2-(4-Hydroxyphenyl)ethanol (3.7 g, 27 mmol), dimethylaminopyridine (DMAP, 610 mg), diisopropylcarbodiimide (DCC, 8 g, 63 mmol)

-

Solvent : Methylene chloride (200 mL)

-

Temperature : 5°C (ice bath), then room temperature

-

Duration : 5 hours

-

Workup : Filtration, washing with HCl and brine, silica gel chromatography .

Outcome :

-

Yield : 17.7 g (85% from 53 mmol acid)

-

Product : A biphenyl ester derivative, characterized by HPLC and mass spectrometry .

Nucleophilic Substitution at the Benzyloxy Groups

While not explicitly documented for this compound, analogous benzyloxy-substituted benzoates undergo nucleophilic substitutions under strong basic or acidic conditions. For example:

-

Debenzylation : Hydrogenolysis (H₂/Pd-C) or acidolysis (HCl/MeOH) to remove benzyl protecting groups.

-

Functionalization : Replacement of benzyloxy groups with other nucleophiles (e.g., thiols, amines) under SN2 conditions.

Stability and Side Reactions

-

Thermal Stability : The compound is stable under reflux conditions in polar aprotic solvents (e.g., DMF, DMSO) but may degrade above 120°C.

-

Acid Sensitivity : Benzyloxy groups are susceptible to cleavage under strongly acidic conditions (e.g., HBr/AcOH), leading to phenolic byproducts.

Mechanistic Insights

-

Hydrolysis : Base-mediated saponification proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate.

-

Esterification : DCC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the alcohol nucleophile.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 3,4-bis(benzyloxy)benzoate serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows for the introduction of various functional groups through reactions such as oxidation, reduction, and nucleophilic substitution. For instance, the benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while the ester group can be reduced to an alcohol.

Synthetic Routes

The compound can be synthesized by reacting ethyl 3,4-dihydroxybenzoate with benzyl bromide in the presence of a base like potassium carbonate. This reaction is typically performed in acetone at room temperature for several hours. The ability to modify its structure makes it a versatile building block in organic chemistry.

Biological Research

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Enterococcus faecalis | 8 μM |

These findings suggest its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Properties

The compound has demonstrated selective cytotoxicity against certain cancer cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.3 |

| HeLa (cervical cancer) | 8.7 |

This selectivity towards MCF-7 cells indicates its potential application in targeted cancer therapies.

Mechanistic Insights

Molecular Mechanisms of Action

this compound interacts with various molecular targets through hydrogen bonding and hydrophobic interactions. It can influence cell signaling pathways that regulate growth and apoptosis. Additionally, it has been shown to affect gene expression profiles in different cell types, indicating a role in transcriptional regulation.

Cellular Effects

The compound may induce oxidative stress by generating free radicals and modifying biomolecules such as proteins and nucleic acids through nucleophilic substitution reactions. This can impact cellular functions and stability .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing this compound confirmed its structural integrity and highlighted its potential as a scaffold for further modifications aimed at enhancing biological activity.

- Mechanistic Investigations : Another investigation revealed the compound's ability to induce apoptosis in cancer cells through specific signaling pathways activation. This suggests that this compound could be developed into a therapeutic agent for cancer treatment .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings and adhesives, where its chemical stability and reactivity can be advantageous .

Mécanisme D'action

The mechanism of action of ethyl 3,4-bis(benzyloxy)benzoate involves its interaction with various molecular targets. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding to enzymes or receptors. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 3,4-dihydroxybenzoate: Lacks the benzyloxy groups, making it less hydrophobic.

Ethyl 3,4-dimethoxybenzoate: Contains methoxy groups instead of benzyloxy groups, affecting its reactivity and interactions.

Ethyl 3,4-dibenzyloxybenzoate: Similar structure but with different substituents on the benzene ring.

Uniqueness

Ethyl 3,4-bis(benzyloxy)benzoate is unique due to the presence of two benzyloxy groups, which enhance its hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications.

Activité Biologique

Ethyl 3,4-bis(benzyloxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies that highlight its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of two benzyloxy groups attached to a benzoate structure. This configuration may influence its solubility, stability, and interaction with biological targets.

The compound is known to undergo various biochemical reactions:

- Enzyme Interactions : this compound interacts with enzymes and proteins, potentially modulating their activity.

- Reactivity : It exhibits reactivity at the benzylic position, which can lead to free radical formation and nucleophilic substitution reactions.

Cellular Effects

This compound has been studied for its impact on cellular processes:

- Cell Signaling Pathways : The compound may influence signaling pathways that regulate cell growth and apoptosis.

- Gene Expression : It has been shown to affect gene expression profiles in various cell types, indicating a role in transcriptional regulation .

Molecular Mechanisms

The molecular mechanisms of action include:

- Free Radical Formation : The compound can generate free radicals that may induce oxidative stress in cells.

- Nucleophilic Substitution : This reaction can modify biomolecules such as proteins and nucleic acids, affecting their function and stability .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μM |

| Escherichia coli | 32 μM |

| Enterococcus faecalis | 8 μM |

These findings suggest that the compound could serve as a potential antimicrobial agent .

Anticancer Properties

In cancer research, this compound has demonstrated selective cytotoxicity against certain cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 5.3 |

| HeLa (cervical cancer) | 8.7 |

The selectivity towards MCF-7 cells indicates potential applications in targeted cancer therapies .

Case Studies

- Synthesis and Characterization : A study focused on synthesizing this compound revealed its structural integrity and confirmed its potential as a scaffold for further modifications aimed at enhancing biological activity .

- Mechanistic Investigations : Another investigation highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. This suggests that this compound may be developed into a therapeutic agent for cancer treatment .

Propriétés

IUPAC Name |

ethyl 3,4-bis(phenylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O4/c1-2-25-23(24)20-13-14-21(26-16-18-9-5-3-6-10-18)22(15-20)27-17-19-11-7-4-8-12-19/h3-15H,2,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGDJCJJPUKBCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60462483 | |

| Record name | ethyl-3,4-dibenzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174398-83-5 | |

| Record name | ethyl-3,4-dibenzyloxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60462483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.